

An In-depth Technical Guide to Methyl Benzilate

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Compound of Interest

Compound Name: *Methyl benzilate*

Cat. No.: *B031804*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl benzilate (CAS No: 76-89-1), systematically known by its IUPAC name methyl 2-hydroxy-2,2-diphenylacetate, is a pivotal chemical intermediate in the field of organic and medicinal chemistry.^{[1][2][3]} As a white crystalline solid, it serves as a fundamental building block in the synthesis of a variety of more complex molecules, most notably anticholinergic agents. This technical guide provides a comprehensive overview of **Methyl benzilate**, including its chemical and physical properties, detailed synthesis protocols, and significant applications, with a particular focus on its role in the development of pharmacologically active compounds. The document is intended to be a thorough resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Chemical Properties and Identifiers

A summary of the key chemical and physical properties of **Methyl benzilate** is presented in the table below for quick reference.

Property	Value
IUPAC Name	methyl 2-hydroxy-2,2-diphenylacetate
Synonyms	Methyl benzilate, Benzilic acid methyl ester, Methyl diphenylglycolate
CAS Number	76-89-1
Molecular Formula	C ₁₅ H ₁₄ O ₃
Molecular Weight	242.27 g/mol
Appearance	White crystalline powder
Melting Point	73-76 °C
Boiling Point	187 °C at 13 mmHg
Solubility	Soluble in methanol, insoluble in water. [4] [5]
PubChem CID	66159

Synthesis of Methyl Benzilate

Methyl benzilate is commonly synthesized through the esterification of benzilic acid with methanol. An alternative pathway involves a multi-step process starting from benzoin.

Experimental Protocol: Esterification of Benzilic Acid

This protocol details the synthesis of **Methyl benzilate** from benzilic acid and methanol using sulfuric acid as a catalyst.[\[6\]](#)

Materials:

- Benzilic acid
- Methanol
- Concentrated Sulfuric Acid
- Acetonitrile

- 20% Sodium Carbonate Solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous Sodium Sulfate
- Ethyl acetate
- Petroleum ether

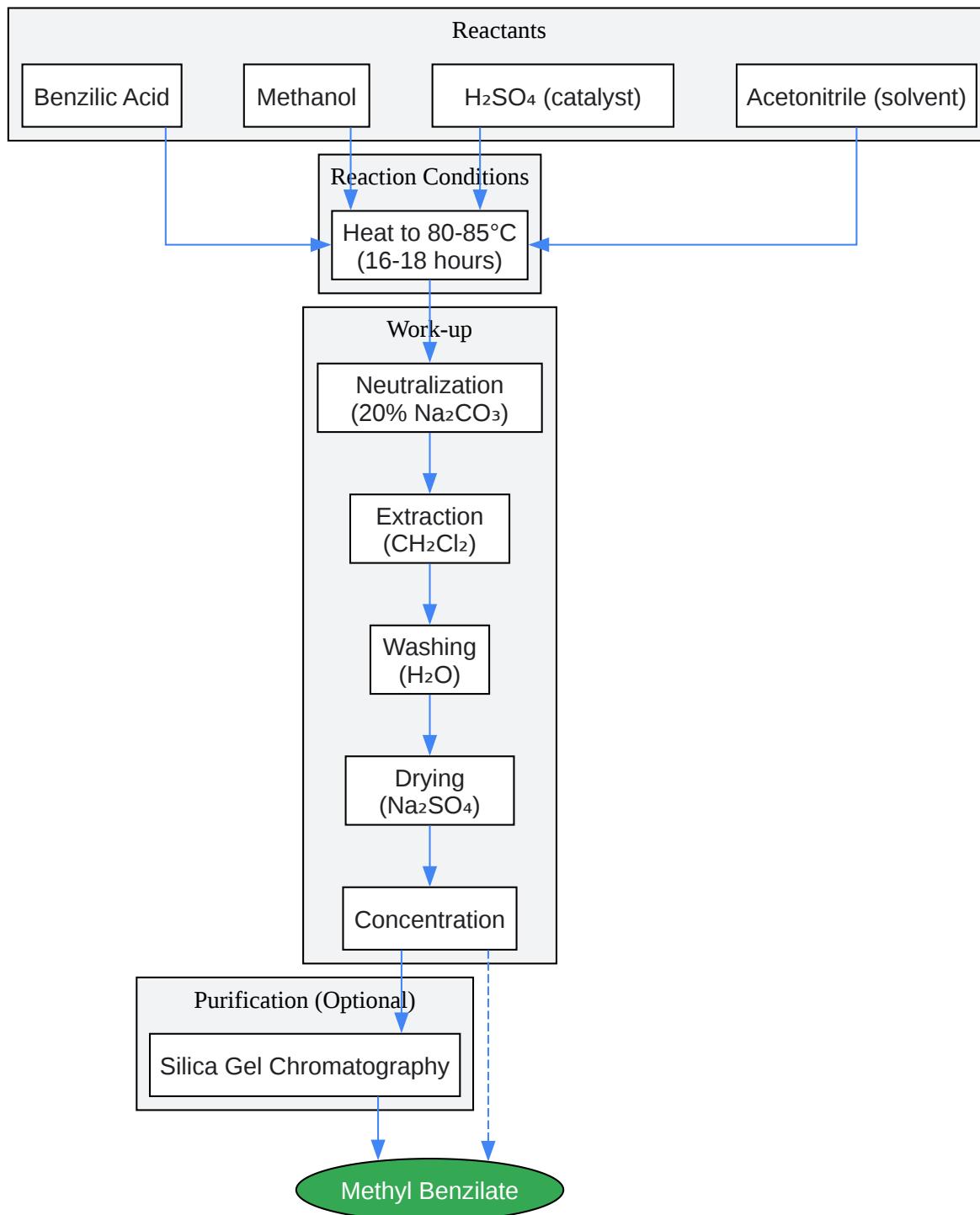
Procedure:

- In a suitable reaction vessel, a well-stirred mixture of benzilic acid (80 mmol), methanol (90 mmol), and acetonitrile (162 mmol) is prepared.
- Concentrated sulfuric acid (98%, 94 mmol, 5 mL) is slowly added to the mixture at room temperature.
- The reaction mixture is then heated to 80-85 °C and maintained at this temperature for 16-18 hours.
- After the reaction is complete, the mixture is cooled to room temperature.
- The cooled reaction mixture is then carefully added to 100 mL of a 20% sodium carbonate solution to neutralize the acid.
- The product is extracted with dichloromethane (2 x 50 mL).
- The combined organic layers are washed with water (100 mL).
- The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield **Methyl benzilate**.
- If necessary, the product can be further purified by silica gel chromatography using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.^[6]

This procedure typically yields the product in high purity (97-99%).^[6]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **Methyl benzilate** via the esterification of benzilic acid.

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Caption: Synthesis workflow for **Methyl benzilate**.

Applications in Chemical Synthesis

Methyl benzilate is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly anticholinergic drugs. These compounds are antagonists of muscarinic acetylcholine receptors and have applications in treating a range of conditions.

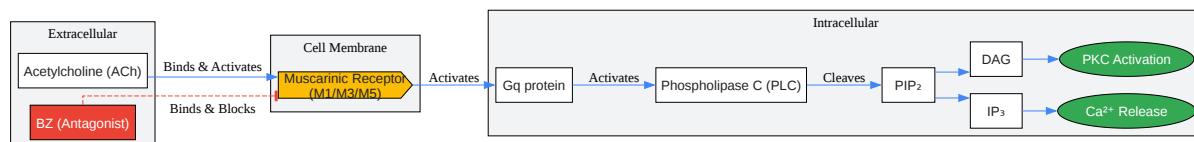
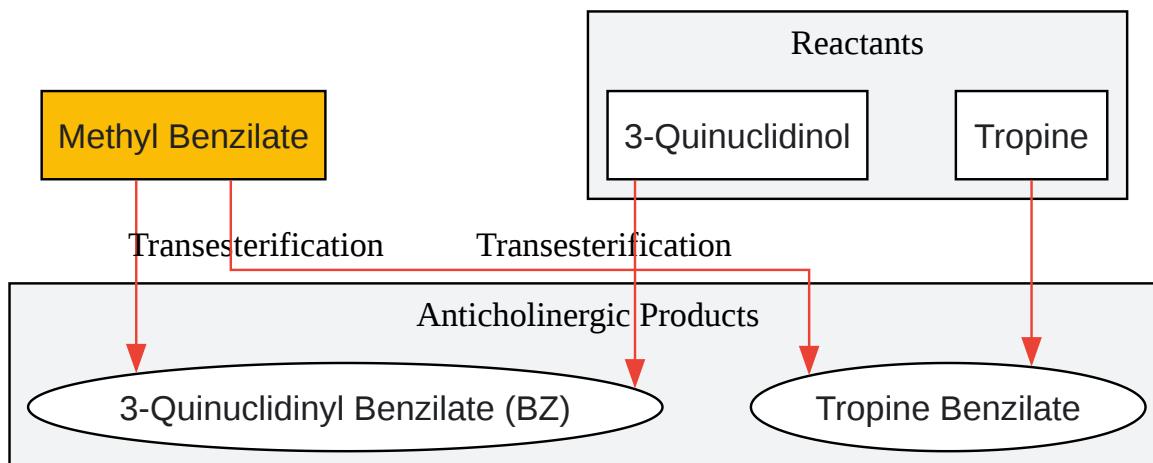
Synthesis of 3-Quinuclidinyl Benzilate (BZ)

Methyl benzilate is a direct precursor in the synthesis of 3-Quinuclidinyl benzilate (BZ), a potent anticholinergic agent. The synthesis involves the transesterification of **Methyl benzilate** with 3-quinuclidinol.^[7]

Synthesis of Tropine Benzilate

Similarly, **Methyl benzilate** is used to synthesize tropine benzilate through a transesterification reaction with tropine.^[8] Tropine benzilate is another muscarinic antagonist.

The following diagram illustrates the role of **Methyl benzilate** as a key intermediate.



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